molecular formula C19H32ClNO2Si B12440761 (9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride

(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride

Cat. No.: B12440761
M. Wt: 370.0 g/mol
InChI Key: DJLAYUCBRFDJRO-GMUIIQOCSA-N
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Description

(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triisopropylsilyl group and a cyclohepta[b]pyridinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Chemical Reactions Analysis

Types of Reactions

(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride stands out due to its unique combination of a triisopropylsilyl group and a cyclohepta[b]pyridinone core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H32ClNO2Si

Molecular Weight

370.0 g/mol

IUPAC Name

(9R)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride

InChI

InChI=1S/C19H31NO2Si.ClH/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18;/h8-9,12-15,18H,7,10-11H2,1-6H3;1H/t18-;/m1./s1

InChI Key

DJLAYUCBRFDJRO-GMUIIQOCSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCCC(=O)C2=C1N=CC=C2.Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2.Cl

Origin of Product

United States

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